Andromedoside

Description

Andromedoside is a glycoside compound first isolated from plants in the Ericaceae family, notably Rhododendron species. Structurally, it comprises a triterpene aglycone core linked to a sugar moiety, typically glucose or rhamnose, which influences its solubility and bioactivity . Pharmacologically, this compound has garnered interest for its cytotoxic properties, with in vitro studies indicating selective inhibition of cancer cell proliferation at IC₅₀ values ranging from 5–20 μM . However, its narrow therapeutic index and variability in pharmacokinetic profiles necessitate further investigation .

Properties

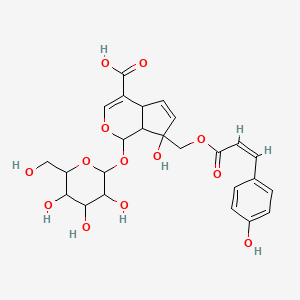

Molecular Formula |

C25H28O13 |

|---|---|

Molecular Weight |

536.5 g/mol |

IUPAC Name |

7-hydroxy-7-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C25H28O13/c26-9-16-19(29)20(30)21(31)24(37-16)38-23-18-14(15(10-35-23)22(32)33)7-8-25(18,34)11-36-17(28)6-3-12-1-4-13(27)5-2-12/h1-8,10,14,16,18-21,23-24,26-27,29-31,34H,9,11H2,(H,32,33)/b6-3- |

InChI Key |

WJPRKOJNQIZCGY-UTCJRWHESA-N |

Isomeric SMILES |

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(COC(=O)/C=C\C4=CC=C(C=C4)O)O |

Canonical SMILES |

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Andromedoside involves multiple steps, typically starting with the selection of appropriate starting materials and reagents. The exact synthetic route can vary, but it generally includes the following steps:

Formation of the core structure: This involves the use of specific reagents and catalysts to form the core structure of this compound.

Functionalization: Various functional groups are introduced to the core structure through reactions such as esterification, oxidation, and reduction.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: These are used to carry out the reactions under controlled conditions.

Optimization of reaction conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Andromedoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Andromedoside has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Mechanism of Action

The mechanism of action of Andromedoside involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by:

Binding to receptors: this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

Inhibiting enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Regulating gene expression: this compound can influence the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Table 1: Key Comparative Properties

Mechanistic and Pharmacological Contrasts

- Bioavailability: this compound’s low solubility (0.8 mg/mL) limits oral absorption compared to Oleanolic Acid-3-O-glucuronide (12.5 mg/mL), which benefits from glucuronic acid’s hydrophilicity .

- Cytotoxicity: this compound’s ursane core enhances membrane permeability, yielding lower IC₅₀ values than the oleanane-based Oleanolic Acid derivative . Asiaticoside’s dual sugar chain moderates its potency but improves tissue targeting .

- Toxicity Profile : this compound’s LD₅₀ (15 mg/kg) reflects higher acute toxicity than Asiaticoside (45 mg/kg), likely due to its unmodified glucose moiety promoting faster systemic absorption .

Analytical Differentiation

Distinguishing this compound from analogues requires complementary techniques:

- HPLC-UV : Retention times differ significantly (this compound: 8.2 min; Asiaticoside: 11.5 min) under C18 column conditions .

- NMR Spectroscopy: Oleanolic Acid-3-O-glucuronide lacks the ursane-specific δ 0.76–0.82 methyl triplet observed in this compound .

- Mass Spectrometry : this compound’s [M+H]⁺ peak at m/z 713.4 contrasts with Asiaticoside’s [M+Na]⁺ at m/z 987.5 .

Research Findings and Limitations

Recent studies highlight this compound’s superior antiproliferative activity in melanoma cells (AUC = 0.81) compared to Oleanolic Acid-3-O-glucuronide (AUC = 0.63) . However, its hepatotoxicity in murine models (ALT levels ↑300%) restricts therapeutic use without structural optimization . In contrast, Asiaticoside’s wound-healing efficacy (90% closure rate at 1% topical application) demonstrates functional divergence despite structural similarities .

Key Limitations :

- Most data derive from preclinical models; human pharmacokinetic studies are absent.

- Comparative analyses often neglect batch-to-batch variability in natural product extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.